N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and several other important drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction. The specific substituents (2-chlorophenyl, 2,4-dimethoxyphenyl, and methyl) would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents mentioned in the name of the compound would be attached to this ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethoxyphenyl groups could potentially increase its lipophilicity, which could influence its solubility and permeability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could focus on optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical and clinical trials, and exploring its mechanism of action .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-9-8-12(26-2)10-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIVWCHXKNYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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